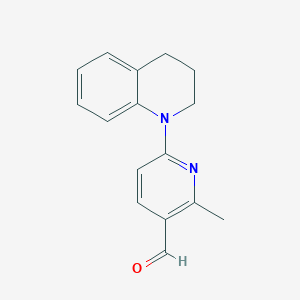

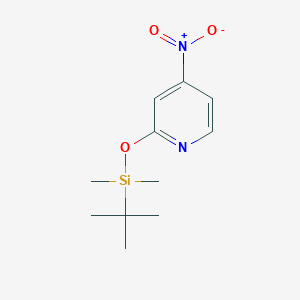

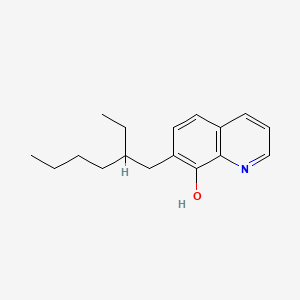

![molecular formula C10H8F3N3O2 B11859452 Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1018053-40-1](/img/structure/B11859452.png)

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate d'éthyle est un composé hétérocyclique appartenant à la famille des pyrazolo[1,5-a]pyrimidines. Ce composé se caractérise par la présence d'un groupe trifluorométhyle en position 7 et d'un groupe ester éthylique en position 5 du système cyclique pyrazolo[1,5-a]pyrimidine. La structure unique de ce composé en fait un sujet intéressant pour diverses applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate d'éthyle implique généralement la condensation du 5-amino-1H-pyrazole-4-carboxylate d'éthyle avec une dicétone appropriée contenant un groupe trifluorométhyle. Une méthode courante implique l'utilisation de la 4,4,4-trifluoro-1-phénylbutane-1,3-dione comme réactif contenant un groupe trifluorométhyle. La réaction est effectuée sous reflux en présence d'une base telle que l'éthylate de sodium, suivie d'une cyclisation pour former le système cyclique pyrazolo[1,5-a]pyrimidine souhaité .

Méthodes de production industrielle

Les méthodes de production industrielle du 7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate d'éthyle ne sont pas bien documentées dans la littérature. Les principes généraux de la synthèse organique à grande échelle, tels que l'optimisation des conditions réactionnelles, l'utilisation de catalyseurs efficaces et la mise en œuvre de pratiques de chimie verte, peuvent être appliqués pour passer de la synthèse en laboratoire à une échelle industrielle.

Analyse Des Réactions Chimiques

Types de réactions

Le 7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate d'éthyle peut subir divers types de réactions chimiques, notamment :

Réactions de substitution : Le groupe trifluorométhyle peut participer à des réactions de substitution nucléophile.

Réactions d'oxydation et de réduction : Le composé peut être oxydé ou réduit dans des conditions appropriées.

Réactions de cyclisation : Le système cyclique pyrazolo[1,5-a]pyrimidine peut subir d'autres réactions de cyclisation pour former des structures plus complexes.

Réactifs et conditions courantes

Substitution nucléophile : Des réactifs tels que l'hydrure de sodium ou le tert-butylate de potassium peuvent être utilisés pour faciliter les réactions de substitution nucléophile.

Oxydation : Des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution nucléophile peuvent produire des dérivés avec divers groupes fonctionnels remplaçant le groupe trifluorométhyle, tandis que les réactions d'oxydation et de réduction peuvent modifier l'état d'oxydation du composé.

Applications de recherche scientifique

Le 7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate d'éthyle a un large éventail d'applications de recherche scientifique :

Chimie : Le composé est utilisé comme bloc de construction pour la synthèse de structures hétérocycliques plus complexes.

Biologie : Le composé a montré un potentiel en tant que sonde fluorescente pour l'étude des processus biologiques.

Mécanisme d'action

Le mécanisme d'action du 7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur de diverses enzymes et récepteurs, en fonction de ses modifications structurelles. Par exemple, il peut inhiber certaines kinases impliquées dans les voies de signalisation cellulaire, ce qui entraîne des effets anti-inflammatoires ou anticancéreux . Le mécanisme d'action exact peut varier en fonction du contexte biologique spécifique et de la présence d'autres molécules interagissantes.

Applications De Recherche Scientifique

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects . The exact mechanism of action can vary based on the specific biological context and the presence of other interacting molecules.

Comparaison Avec Des Composés Similaires

Le 7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate d'éthyle peut être comparé à d'autres composés similaires, tels que :

5-chloro-7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate d'éthyle : Ce composé possède un atome de chlore en position 5 au lieu d'un groupe ester éthylique, ce qui peut entraîner une réactivité et une activité biologique différentes.

7-difluorométhyl-5-phénylpyrazolo[1,5-a]pyrimidine-3-carboxylate d'éthyle : La présence d'un groupe phényle en position 5 et d'un groupe difluorométhyle en position 7 peut modifier considérablement les propriétés et les applications du composé.

La singularité du 7-(trifluorométhyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate d'éthyle réside dans son motif de substitution spécifique, qui lui confère des propriétés électroniques et stériques distinctes, ce qui le rend précieux pour diverses applications de recherche et industrielles.

Propriétés

Numéro CAS |

1018053-40-1 |

|---|---|

Formule moléculaire |

C10H8F3N3O2 |

Poids moléculaire |

259.18 g/mol |

Nom IUPAC |

ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate |

InChI |

InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-5-7(10(11,12)13)16-8(15-6)3-4-14-16/h3-5H,2H2,1H3 |

Clé InChI |

NNNDBTVQJNAJJN-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=NC2=CC=NN2C(=C1)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

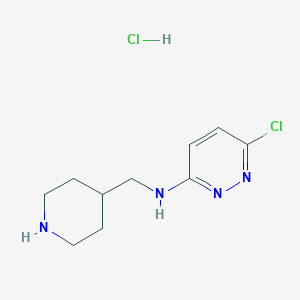

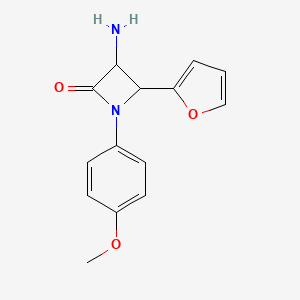

![N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpyrrolidin-3-amine hydrochloride](/img/structure/B11859398.png)

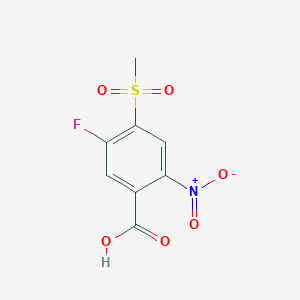

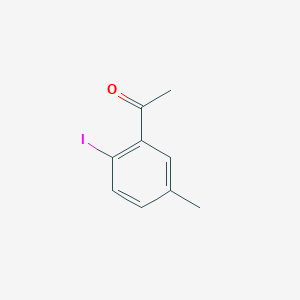

![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)

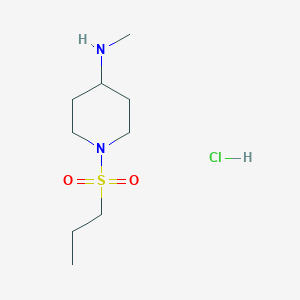

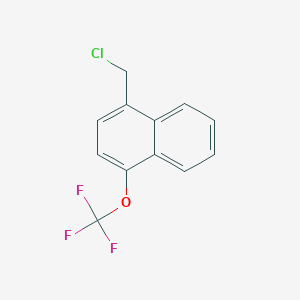

![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride](/img/structure/B11859440.png)

![methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B11859445.png)

![9-Phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B11859470.png)